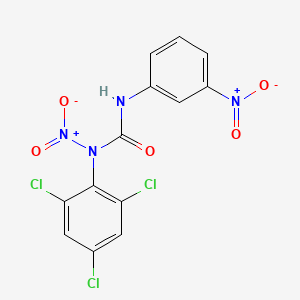
Methyl 4-(3-chloro-1-phenylpropoxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(3-chloro-1-phenylpropoxy)benzoate is an organic compound with the molecular formula C17H17ClO3 It is a derivative of benzoate, featuring a phenylpropoxy group substituted with a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-chloro-1-phenylpropoxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 3-chloro-1-phenylpropanol in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction proceeds under reflux conditions to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process often includes recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
Methyl 4-(3-chloro-1-phenylpropoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The phenylpropoxy group can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include substituted benzoates with different functional groups.
Hydrolysis: Yields 4-(3-chloro-1-phenylpropoxy)benzoic acid and methanol.
Oxidation: Produces ketones or carboxylic acids.
Reduction: Forms alcohols or alkanes.
科学研究应用
Methyl 4-(3-chloro-1-phenylpropoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of Methyl 4-(3-chloro-1-phenylpropoxy)benzoate involves its interaction with specific molecular targets. The phenylpropoxy group allows it to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor functions. The chlorine atom can enhance binding affinity through halogen bonding.
相似化合物的比较
Similar Compounds
- Methyl 4-(3-bromo-1-phenylpropoxy)benzoate
- Methyl 4-(3-iodo-1-phenylpropoxy)benzoate
- Methyl 4-(3-methyl-1-phenylpropoxy)benzoate
Uniqueness
Methyl 4-(3-chloro-1-phenylpropoxy)benzoate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and binding properties compared to its bromine, iodine, or methyl-substituted analogs. The chlorine atom’s size and electronegativity can affect the compound’s overall stability and interaction with biological targets.
属性
CAS 编号 |
385436-89-5 |
|---|---|
分子式 |
C17H17ClO3 |
分子量 |
304.8 g/mol |
IUPAC 名称 |
methyl 4-(3-chloro-1-phenylpropoxy)benzoate |
InChI |
InChI=1S/C17H17ClO3/c1-20-17(19)14-7-9-15(10-8-14)21-16(11-12-18)13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3 |
InChI 键 |
XDDOHZKBQBDEAS-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)OC(CCCl)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



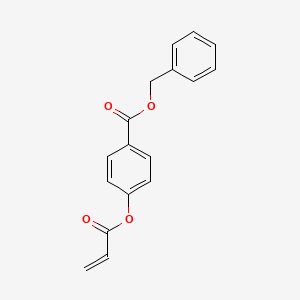
![Bis[10-(4-formylphenoxy)decyl] propanedioate](/img/structure/B14239083.png)
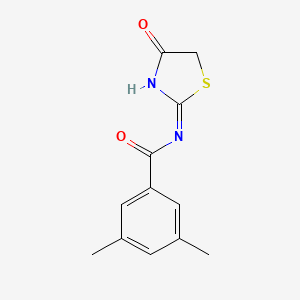




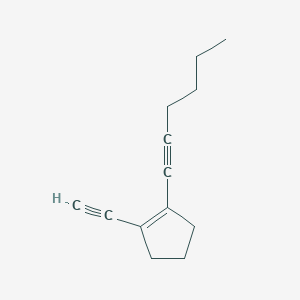
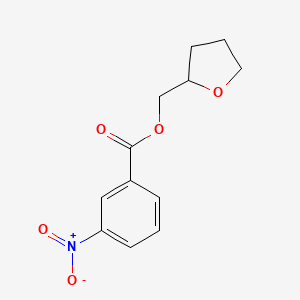
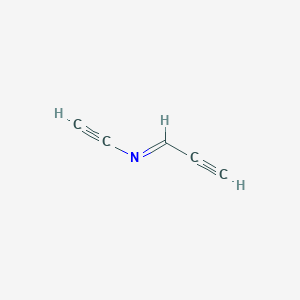

![2,2'-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan}](/img/structure/B14239149.png)
